molecular formula C8H14O3 B14709957 1,4,6-Trioxaspiro[4.6]undecane CAS No. 13043-49-7

1,4,6-Trioxaspiro[4.6]undecane

Katalognummer: B14709957
CAS-Nummer: 13043-49-7
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: LGWUNYGMMUPVHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,6-Trioxaspiro[46]undecane is a chemical compound with the molecular formula C8H14O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4,6-Trioxaspiro[4.6]undecane can be synthesized through several methods. One common approach involves the reaction of diols with aldehydes or ketones under acidic conditions to form the spiroacetal structure. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the spiro compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1,4,6-Trioxaspiro[4.6]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1,4,6-Trioxaspiro[4.6]undecane has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1,4,6-Trioxaspiro[4.6]undecane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiroacetal structure allows it to fit into specific binding sites, influencing the activity of these targets. This interaction can modulate various biochemical pathways, leading to the desired effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4,6-Trioxaspiro[4.6]undecane is unique due to its specific ring structure and the presence of three oxygen atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where stability and specific interactions with biological targets are required .

Eigenschaften

CAS-Nummer

13043-49-7

Molekularformel

C8H14O3

Molekulargewicht

158.19 g/mol

IUPAC-Name

1,4,11-trioxaspiro[4.6]undecane

InChI

InChI=1S/C8H14O3/c1-2-4-8(9-5-3-1)10-6-7-11-8/h1-7H2

InChI-Schlüssel

LGWUNYGMMUPVHM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(OCC1)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.